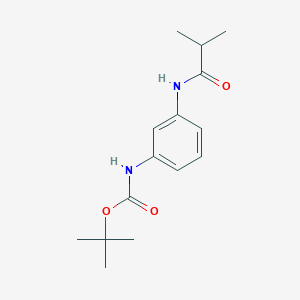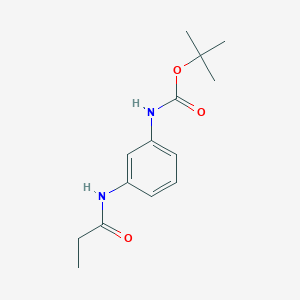![molecular formula C17H18ClN3O2 B268808 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B268808.png)
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide, also known as Boc-3-Cl-Phe-NH-Pro-OBzl, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a type of benzamide derivative that has been synthesized using specific chemical reactions.
作用機序
The mechanism of action of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide is not fully understood. However, it has been suggested that this compound acts by inhibiting specific enzymes involved in cancer cell growth, inflammation, and pain sensitivity. This compound has been reported to inhibit cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are enzymes involved in inflammation and cancer cell growth. Additionally, this compound has been shown to activate the transient receptor potential vanilloid 1 (TRPV1) ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various studies. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in inflammation. Furthermore, this compound has been shown to reduce pain sensitivity by activating TRPV1 ion channels.
実験室実験の利点と制限
One advantage of using 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide in lab experiments is its potential pharmacological properties, which make it a promising candidate for drug development. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry. Additionally, the mechanism of action of this compound is not fully understood, which may limit its use in some experiments.
将来の方向性
There are several future directions for the research on 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide. One direction is to investigate its potential as a therapeutic agent for cancer, inflammation, and pain. Another direction is to study its mechanism of action in more detail to better understand its pharmacological properties. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
合成法
The synthesis of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide involves several chemical reactions. The synthesis starts with the protection of the amino group of 3-chloroaniline using the tert-butyloxycarbonyl (Boc) group. The protected amino group is then reacted with propylamine to form the corresponding amide. The Boc group is then removed using acidic conditions to expose the amino group. The final step involves the reaction of the exposed amino group with benzoyl chloride to form the desired compound. The synthesis of this compound is complex and requires expertise in organic chemistry.
科学的研究の応用
The potential pharmacological properties of 4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide have been investigated in various scientific studies. This compound has been shown to have anticancer properties by inhibiting the growth of cancer cells. It has also been reported to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have analgesic properties by reducing pain sensitivity.
特性
製品名 |
4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide |
|---|---|
分子式 |
C17H18ClN3O2 |
分子量 |
331.8 g/mol |
IUPAC名 |
4-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide |
InChI |
InChI=1S/C17H18ClN3O2/c1-2-10-19-16(22)12-6-8-14(9-7-12)20-17(23)21-15-5-3-4-13(18)11-15/h3-9,11H,2,10H2,1H3,(H,19,22)(H2,20,21,23) |
InChIキー |
RHPKJRAEQPGTMT-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
正規SMILES |
CCCNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-Chlorophenyl)-3-[4-(2-methoxyethoxy)phenyl]urea](/img/structure/B268726.png)

![Methyl 4-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B268728.png)
![N,N-diethyl-4-{[4-(tetrahydro-2-furanylmethoxy)benzoyl]amino}benzamide](/img/structure/B268729.png)
![N-[3-(butyrylamino)phenyl]isonicotinamide](/img/structure/B268732.png)
![N-[3-(acetylamino)phenyl]-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B268734.png)
![3-[(2-methyl-2-propenyl)oxy]-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B268735.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B268736.png)
![N-[3-(acetylamino)phenyl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B268738.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B268739.png)

![2-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268747.png)
![4-fluoro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268748.png)
![N-[3-(acetylamino)phenyl]-2-isobutoxybenzamide](/img/structure/B268749.png)